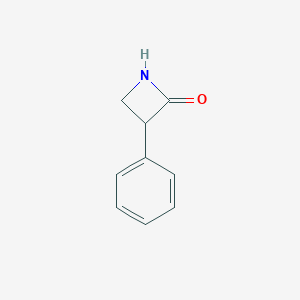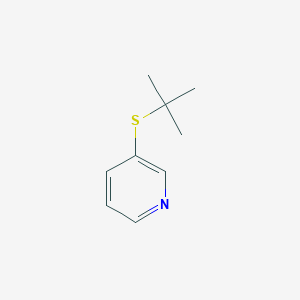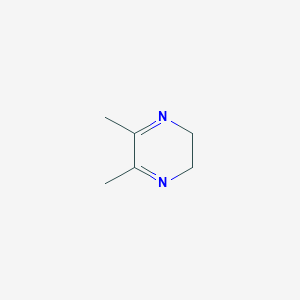
硫化锰
描述
Manganese sulfide is a chemical compound composed of manganese and sulfur. It occurs naturally in various mineral forms such as alabandite, rambergite, and browneite . Manganese sulfide is a p-type semiconductor with a wide bandgap of approximately 3 electron volts . It exhibits polymorphism, existing in different crystal structures such as cubic, hexagonal, and wurtzite . This compound is of significant interest due to its unique optical, magnetic, and electronic properties .
科学研究应用
Manganese sulfide has a wide range of applications in scientific research :
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for synthesizing other manganese compounds.
Medicine: Explored as a contrast agent for magnetic resonance imaging (MRI) due to its magnetic properties.
作用机制
Target of Action
Manganese Sulfide (MnS) is a p-type semiconductor material with a wide band gap . It exists in three crystalline phases: the stable rock-salt structure of α-MnS, the metastable zincblende structure of β-MnS, and the wurtzite structure of γ-MnS . The primary targets of MnS are the biochemical and physical processes where these properties can be utilized, such as photochemical materials, optoelectronic devices, and diluted magnetic semiconductors .
Mode of Action
The interaction of MnS with its targets is primarily through its semiconductor properties. The pink color of MnS results from poor coupling between the lowest energy unoccupied Mn orbitals, resulting in discrete states rather than a delocalized band . This means that the lowest energy band-to-band electronic transition requires very high energy (ultraviolet) photons .
Biochemical Pathways
MnS impacts several biochemical pathways. For instance, in the process of MnS transformation to Mn3O4, a highly reactive complex of high-valance manganese (Mn3+) and polysulfide (S32−) is sustainably generated, which synergistically induces bacterial death . Additionally, MnS has been found to play a role in the solidification of soluble manganese ions and the removal of ammonia nitrogen by mixed bacteria under natural conditions .
Pharmacokinetics
The pharmacokinetics of MnS, particularly in the context of nanotechnology, is an area of active research. The size, shape, and phase of MnS nanoparticles can be controlled through solvothermal synthesis, which can impact their bioavailability . .
Result of Action
The result of MnS action is largely dependent on its application. For instance, in the field of optoelectronics, MnS’s wide band gap makes it useful for emission in the ultraviolet region . In the context of environmental remediation, MnS can help solidify soluble manganese ions and remove ammonia nitrogen .
Action Environment
The action of MnS can be influenced by various environmental factors. For example, the phase structure and morphology of MnS can be tuned by adjusting the sulfur sources and solvents . Furthermore, the hydrothermal anion-exchange kinetics can be used to determine the phases of manganese sulfide . These factors can significantly impact the action, efficacy, and stability of MnS in different applications.
生化分析
Biochemical Properties
Manganese sulfide plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, manganese sulfide can act as a cofactor for certain enzymes involved in oxidative stress responses. It interacts with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This interaction enhances the enzyme’s activity, thereby protecting cells from oxidative damage . Additionally, manganese sulfide has been shown to interact with metalloproteins, influencing their structural stability and function.
Cellular Effects
Manganese sulfide has diverse effects on different cell types and cellular processes. In neuronal cells, manganese sulfide has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. It modulates the expression of genes associated with antioxidant responses, thereby enhancing the cell’s ability to cope with oxidative stress . In hepatic cells, manganese sulfide affects cellular metabolism by altering the activity of enzymes involved in the detoxification processes. This compound also influences the expression of genes related to cellular metabolism, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of manganese sulfide involves its interaction with various biomolecules. At the molecular level, manganese sulfide binds to specific sites on enzymes and proteins, altering their conformation and activity. For example, manganese sulfide can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, manganese sulfide can activate certain signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of manganese sulfide change over time. The stability and degradation of manganese sulfide are influenced by environmental factors such as pH, temperature, and the presence of other chemicals. Over time, manganese sulfide can undergo oxidation, leading to the formation of manganese oxide, which has different biochemical properties . Long-term exposure to manganese sulfide in in vitro studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of manganese sulfide vary with different dosages in animal models. At low doses, manganese sulfide has been shown to have beneficial effects, such as enhancing antioxidant responses and protecting against oxidative stress . At high doses, manganese sulfide can be toxic, leading to adverse effects such as neurotoxicity and hepatotoxicity. These toxic effects are often associated with the accumulation of manganese sulfide in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
Manganese sulfide is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses and detoxification processes. For instance, manganese sulfide can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . Additionally, manganese sulfide affects metabolic flux by altering the levels of metabolites involved in energy production and antioxidant responses.
Transport and Distribution
Within cells and tissues, manganese sulfide is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . Manganese sulfide can also bind to metalloproteins, facilitating its transport and accumulation in specific tissues. This distribution is crucial for its biochemical effects, as it determines the local concentration of manganese sulfide and its interaction with biomolecules.
Subcellular Localization
The subcellular localization of manganese sulfide is essential for its activity and function. Manganese sulfide can be localized to specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing manganese sulfide to these compartments. For instance, manganese sulfide can be targeted to mitochondria, where it influences mitochondrial function and oxidative stress responses.
准备方法
Synthetic Routes and Reaction Conditions: Manganese sulfide can be synthesized through various methods, including solvothermal, hydrothermal, and chemical vapor deposition techniques . One common laboratory method involves reacting manganese chloride with ammonium sulfide under controlled conditions : [ \text{(NH}_4\text{)}_2\text{S} + \text{MnCl}_2 \rightarrow 2 \text{NH}_4\text{Cl} + \text{MnS} ]
Industrial Production Methods: In industrial settings, manganese sulfide is often produced through the reduction of manganese dioxide with sulfur or hydrogen sulfide at high temperatures. The reaction conditions are carefully controlled to obtain the desired polymorph and particle size .
化学反应分析
Types of Reactions: Manganese sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Manganese sulfide can be oxidized to manganese oxide using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: It can be reduced to manganese metal using reducing agents like hydrogen gas at elevated temperatures.
Substitution: Manganese sulfide can react with halogens to form manganese halides and sulfur.
Major Products Formed:
- Oxidation: Manganese oxide
- Reduction: Manganese metal
- Substitution: Manganese halides and sulfur
相似化合物的比较
Iron sulfide (FeS): Similar in structure but has different magnetic and electronic properties.
Chromium sulfide (CrS): Exhibits different oxidation states and magnetic properties.
Zinc sulfide (ZnS): Known for its luminescent properties and used in optoelectronics.
Uniqueness of Manganese Sulfide: Manganese sulfide is unique due to its polymorphism, wide bandgap, and combination of magnetic and semiconductor properties . These characteristics make it suitable for a variety of applications in different fields, from energy storage to medical imaging.
属性
IUPAC Name |
sulfanylidenemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADICXFYUNYKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnS | |
| Record name | manganese sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12687-82-0 (cpd with unspecified MF) | |
| Record name | Manganese sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00893974 | |
| Record name | Manganese(2+) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink, green, or brown-green solid; [Merck Index] | |
| Record name | Manganese(II) sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18820-29-6 | |
| Record name | Manganese sulfide (MnS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese sulfide (MnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(2+) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87Y1S2L575 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


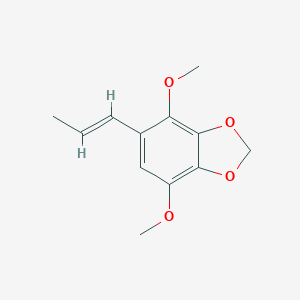

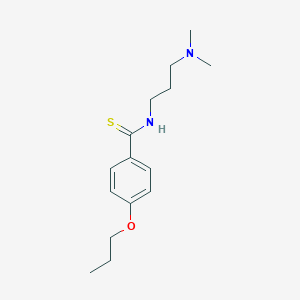


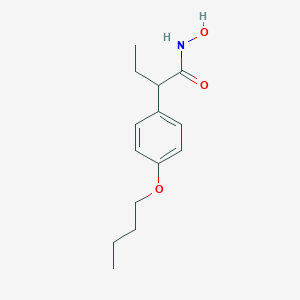
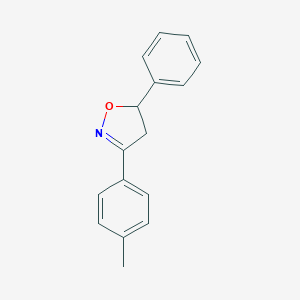
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
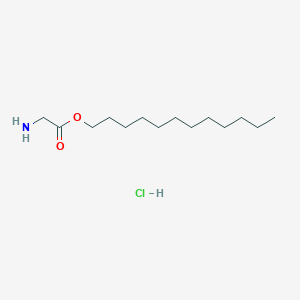
![[(4S,4aR,5S)-3,4a,5-trimethyl-9-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B95142.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
